molecular formula C18H16N4O B12003107 N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide

N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide

Cat. No.: B12003107
M. Wt: 304.3 g/mol
InChI Key: BEJNDDXCDCGQOG-WKOSEXDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the carbohydrazide group and the propenylidene moiety adds to its chemical versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide typically involves the condensation of 2-methyl-3-phenyl-2-propenal with 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the condensation process, and the product is then purified by recrystallization or chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure consistent reaction conditions and higher yields. Solvent recovery systems and automated purification processes are often employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenylidene moiety, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbohydrazide group, potentially converting it to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, introducing various substituents at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used under controlled conditions.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or reduced carbohydrazide derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for further pharmacological studies.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential. The benzimidazole core is known for its activity against various pathogens, and modifications to the carbohydrazide group can enhance its efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism by which N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide exerts its effects is primarily through its interaction with cellular targets. The benzimidazole ring can bind to DNA or proteins, disrupting their normal function. The carbohydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Carbohydrazide derivatives: Compounds such as isoniazid, used in the treatment of tuberculosis.

Uniqueness

N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide stands out due to its unique combination of a benzimidazole core and a carbohydrazide group. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts. Its structural complexity also provides opportunities for the development of novel derivatives with enhanced properties.

This detailed overview highlights the significance and versatility of N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide in various scientific and industrial fields

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C18H16N4O/c1-13(9-14-5-3-2-4-6-14)11-21-22-18(23)15-7-8-16-17(10-15)20-12-19-16/h2-12H,1H3,(H,19,20)(H,22,23)/b13-9+,21-11+

InChI Key

BEJNDDXCDCGQOG-WKOSEXDDSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.